N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide
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Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been studied for their potential in various applications, including as optical materials and for their biological potential .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structural study of similar compounds has been carried out using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Mechanism of Action
Target of Action
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-fluorobenzamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis . The primary target of these compounds is often a key enzyme in the bacterial cell, such as DprE1 .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function. This interaction can lead to the disruption of essential biochemical processes within the bacterial cell, ultimately leading to cell death . The exact nature of this interaction and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
The inhibition of the target enzyme disrupts the normal biochemical pathways within the bacterial cell. This disruption can affect the synthesis of key components of the bacterial cell wall, impairing the bacterium’s ability to maintain its structure and function . The downstream effects of this disruption can include the cessation of cell growth and division, leading to the death of the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and division, leading to the death of the bacterial cells . This makes this compound a potential candidate for the development of new antibacterial drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the resistance mechanisms of the target bacteria
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMUYHIYXWNCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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